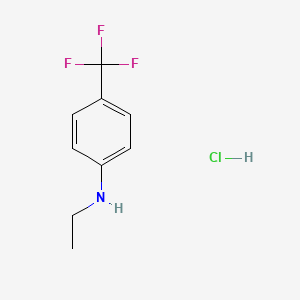
N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of an ethyl group and a trifluoromethyl group attached to the aniline ring. This compound is commonly used in various chemical syntheses and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride typically involves the reaction of 4-(trifluoromethyl)aniline with ethylating agents under controlled conditions. One common method is the nucleophilic substitution reaction where 4-(trifluoromethyl)aniline reacts with ethyl halides in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often purified through recrystallization or chromatography techniques to achieve the desired quality.
化学反应分析
Types of Reactions
N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, catalytic hydrogenation.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include nitro derivatives, quinone derivatives, and substituted anilines, depending on the specific reaction conditions and reagents used .
科学研究应用
N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to hydrophobic pockets in proteins . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)aniline Hydrochloride: Similar structure but lacks the ethyl group.
4-Aminobenzotrifluoride Hydrochloride: Another similar compound with a trifluoromethyl group attached to the aniline ring.
Uniqueness
N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The ethyl group increases the compound’s hydrophobicity, while the trifluoromethyl group enhances its stability and reactivity .
属性
分子式 |
C9H11ClF3N |
|---|---|
分子量 |
225.64 g/mol |
IUPAC 名称 |
N-ethyl-4-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c1-2-13-8-5-3-7(4-6-8)9(10,11)12;/h3-6,13H,2H2,1H3;1H |
InChI 键 |
SOGWMEMFOVYEHE-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=CC=C(C=C1)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


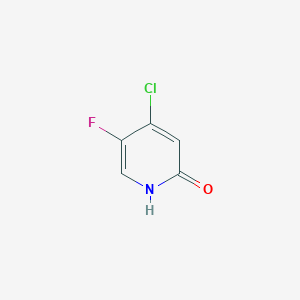
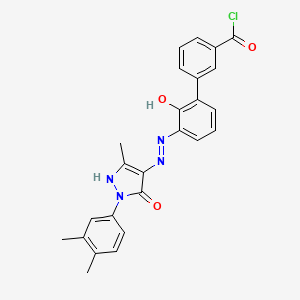

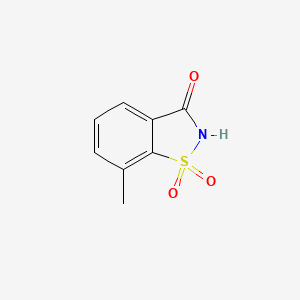

![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B13443154.png)
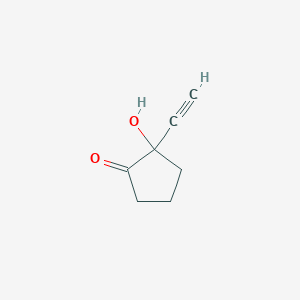
![5-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4,4-dimethyl-2-propan-2-ylpyrazol-3-one](/img/structure/B13443163.png)
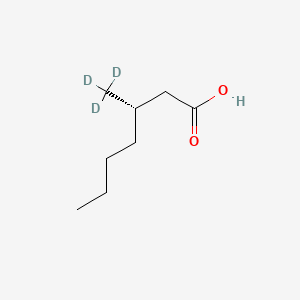
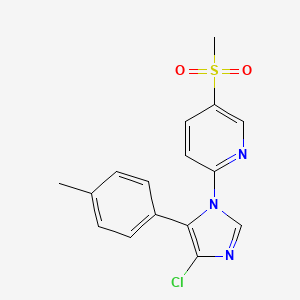
![(1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid](/img/structure/B13443180.png)
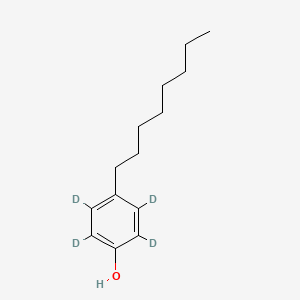
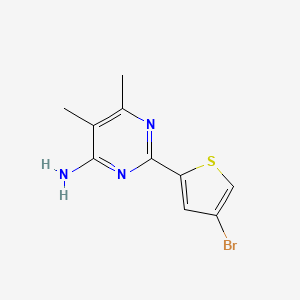
![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13443203.png)
